N-[1-(furan-3-yl)propan-2-yl]furan-2-carboxamide
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Description
“N-(1-(furan-3-yl)propan-2-yl)furan-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as furans . Furans are compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom . This compound has been used in various chemical reactions and synthesis processes .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide, and treatment of the latter with excess P2S5 in anhydrous toluene afforded the corresponding carbothioamide .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For example, it has been subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .Scientific Research Applications
Synthesis and Chemical Reactivity
Furan-carboxamide derivatives are synthesized through a variety of chemical reactions, demonstrating the versatility of these compounds in organic chemistry. For instance, Aleksandrov and El’chaninov (2017) detailed the synthesis of furan-carboxamide derivatives via the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by reactions like nitration, bromination, formylation, and acylation, showcasing the compounds' reactivity and potential for further functionalization (Aleksandrov & El’chaninov, 2017).
Molecular Characterization and Biological Activity
Experimental and theoretical investigations have been conducted on furan-2-carboxamide-bearing compounds, revealing insights into their structural and electronic characteristics. Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide, N-(thiazol-2-yl)furan-2-carboxamide, and evaluated its antimicrobial activity, showing significant activity against various microorganisms. This study underscores the potential of furan-carboxamide derivatives in pharmacological and medical applications due to their antimicrobial properties (Cakmak et al., 2022).
Material Science and High-Performance Materials
In the realm of materials science, furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides have been researched as sustainable alternatives to traditional polymers. Jiang et al. (2015) reported the successful production of poly(octamethylene furanamide) via enzymatic polymerization, indicating these materials' promise as high-performance, commercially viable, and environmentally friendly alternatives (Jiang et al., 2015).
Drug Discovery and Molecular Docking Studies
Furan-carboxamide derivatives have also been explored for their potential in drug discovery, particularly as inhibitors of drug-resistant bacteria and viruses. Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide derivatives and investigated their antibacterial activities against clinically isolated drug-resistant bacteria, finding significant activity that supports their potential use in combating antimicrobial resistance (Siddiqa et al., 2022).
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-9(7-10-4-6-15-8-10)13-12(14)11-3-2-5-16-11/h2-6,8-9H,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSWUAVRQXFAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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